

# Onradivir Monohydrate: A Comparative Guide to Cross-Resistance in Influenza A

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |  |  |  |  |
|----------------------|-----------------------|-----------|--|--|--|--|
| Compound Name:       | Onradivir monohydrate |           |  |  |  |  |
| Cat. No.:            | B15194648             | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of **Onradivir monohydrate**, a novel antiviral agent, in the context of cross-resistance with existing influenza A therapies. As antiviral resistance poses a significant challenge to global health, understanding the performance of new therapeutic candidates against resistant viral strains is paramount. This document objectively compares Onradivir's efficacy with that of neuraminidase inhibitors, supported by available experimental data, and details the methodologies for key experiments.

# Introduction to Onradivir Monohydrate and Antiviral Resistance

Onradivir monohydrate, also known as ZSP1273, is a potent, orally administered small-molecule inhibitor of the influenza A virus polymerase basic protein 2 (PB2) subunit.[1][2] By targeting a different viral protein than the widely used neuraminidase inhibitors, Onradivir presents a promising alternative for the treatment of influenza A, particularly in the face of growing resistance to current drugs.[1][3][4] The emergence of influenza strains with reduced susceptibility to neuraminidase inhibitors, such as oseltamivir, underscores the urgent need for new antivirals with distinct mechanisms of action.[5][6]

## **Mechanism of Action: A Tale of Two Targets**







The antiviral activity of Onradivir and neuraminidase inhibitors stems from their ability to disrupt different stages of the influenza virus life cycle.

Onradivir Monohydrate: Inhibiting Viral Replication at its Core

Onradivir targets the PB2 subunit of the viral RNA polymerase complex.[1][2] This complex is essential for the transcription and replication of the viral genome. The PB2 subunit has a "capbinding" domain that snatches the 5' cap structures from host cell messenger RNAs (mRNAs). This "cap-snatching" process is a critical step for the initiation of viral mRNA synthesis. By binding to the PB2 cap-binding domain, Onradivir effectively blocks this process, thereby halting viral gene transcription and replication.[2]

Neuraminidase Inhibitors: Preventing Viral Spread

Neuraminidase inhibitors, such as oseltamivir, zanamivir, and peramivir, target the viral neuraminidase (NA) enzyme on the surface of the influenza virus.[6] Neuraminidase is responsible for cleaving sialic acid residues from the surface of infected cells and newly formed viral particles. This cleavage is crucial for the release of progeny virions from the infected cell and prevents their aggregation, thus allowing the virus to spread to other cells. By inhibiting neuraminidase activity, these drugs trap the newly formed viruses on the cell surface, preventing their release and spread.[6]

## **Comparative Efficacy and Cross-Resistance Profile**

Clinical and preclinical studies have demonstrated the efficacy of Onradivir against both wildtype and neuraminidase inhibitor-resistant influenza A strains.

In Vitro Susceptibility Data

The following table summarizes the in vitro efficacy of Onradivir (ZSP1273) and oseltamivir against various influenza A strains. Of particular note is Onradivir's potent activity against strains known to be resistant to oseltamivir.



| Antiviral<br>Agent     | Influenza A<br>Strain     | Genotype/P<br>henotype | EC50 (nM)     | Fold<br>Change in<br>EC50 vs.<br>Wild-Type | Citation |
|------------------------|---------------------------|------------------------|---------------|--------------------------------------------|----------|
| Onradivir<br>(ZSP1273) | H1N1                      | Wild-Type              | 0.01 - 0.063  | -                                          | [7]      |
| H3N2                   | Wild-Type                 | 0.01 - 0.063           | -             | [7]                                        |          |
| Multiple<br>Strains    | Oseltamivir-<br>Resistant | Sensitive              | Not specified | [7]                                        |          |
| Oseltamivir            | H1N1                      | Wild-Type              | ~1.2          | -                                          | [8]      |
| H1N1                   | H275Y<br>Mutant           | >100                   | >80           | [9]                                        |          |
| H3N2                   | Wild-Type                 | ~0.5                   | -             | [8]                                        |          |
| H3N2                   | E119V<br>Mutant           | ~0.43 (µM)             | ~10           | [9]                                        | _        |
| H3N2                   | R292K<br>Mutant           | >30                    | >60           | [9]                                        | -        |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

#### Clinical Trial Data

A Phase 3 clinical trial comparing Onradivir to oseltamivir and a placebo in adults with acute uncomplicated influenza A infection demonstrated that Onradivir had a curative efficacy similar to oseltamivir.[3][10] The median time to alleviation of symptoms was significantly shorter in the Onradivir group compared to the placebo group and was comparable to the oseltamivir group. [3]



| Treatment<br>Group               | Median Time<br>to Alleviation<br>of Symptoms<br>(hours) | Hazard Ratio<br>vs. Placebo<br>(95% CI) | Hazard Ratio<br>vs. Oseltamivir<br>(95% CI) | Citation |
|----------------------------------|---------------------------------------------------------|-----------------------------------------|---------------------------------------------|----------|
| Onradivir (600<br>mg once daily) | 38.8                                                    | 1.53 (1.27–1.85)                        | 1.12 (0.93–1.35)                            | [3]      |
| Oseltamivir (75 mg twice daily)  | 42.2                                                    | -                                       | -                                           | [3]      |
| Placebo                          | 63.4                                                    | -                                       | -                                           | [3]      |

### **Mechanisms of Resistance**

Understanding the genetic basis of resistance is crucial for predicting the long-term utility of antiviral drugs.

Onradivir and PB2 Inhibitor Resistance

Resistance to PB2 inhibitors like Onradivir can emerge through mutations in the PB2 subunit of the viral polymerase. Studies on the similar PB2 inhibitor pimodivir have identified resistance-conferring mutations in the cap-binding and mid-link domains of the PB2 protein. These mutations likely alter the drug-binding site, reducing the inhibitor's efficacy.

Oseltamivir and Neuraminidase Inhibitor Resistance

Resistance to oseltamivir is well-characterized and primarily arises from single amino acid substitutions in the neuraminidase enzyme.[6] The most common mutation in H1N1 strains is H275Y.[6][11] In H3N2 viruses, mutations such as E119V and R292K have been associated with oseltamivir resistance.[9] These mutations prevent the effective binding of oseltamivir to the neuraminidase active site.

## **Experimental Protocols**

The following are detailed methodologies for key in vitro assays used to assess antiviral efficacy and resistance.



Neuraminidase Inhibition Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.[12]

- Reagents and Materials:
  - Assay Buffer: 33 mM MES, 4 mM CaCl<sub>2</sub>, pH 6.5.[13]
  - Fluorescent Substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
    [12][13]
  - Stop Solution: Freshly prepared solution of 0.1 M Glycine-NaOH (pH 10.7) in 25% ethanol.
  - 96-well black, flat-bottom microplates.
  - Fluorometer.
- Procedure:
  - Prepare serial dilutions of the test compounds (e.g., Onradivir, oseltamivir) in the assay buffer.
  - Add the diluted compounds to the wells of the 96-well plate. Include wells with assay buffer only as a no-inhibitor control.
  - Add a standardized amount of influenza virus (with known neuraminidase activity) to each well.
  - Initiate the reaction by adding the MUNANA substrate to all wells.
  - Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
  - Stop the reaction by adding the stop solution.
  - Measure the fluorescence intensity using a fluorometer (excitation ~365 nm, emission ~450 nm).



 The 50% inhibitory concentration (IC50) is calculated by determining the concentration of the compound that reduces the neuraminidase activity by 50% compared to the noinhibitor control.[12]

#### Plaque Reduction Assay

This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (IC50).[14][15]

- Reagents and Materials:
  - Madin-Darby Canine Kidney (MDCK) cells.[14][15]
  - Cell culture medium (e.g., DMEM) with supplements.
  - Influenza virus stock.
  - Overlay medium (e.g., containing agarose or Avicel) with TPCK-trypsin.[14][15]
  - Crystal violet staining solution.
  - 6-well or 12-well tissue culture plates.
- Procedure:
  - Seed MDCK cells in tissue culture plates to form a confluent monolayer.[14]
  - Prepare serial dilutions of the test compound in serum-free medium.
  - Infect the MDCK cell monolayers with a standardized amount of influenza virus for 1 hour at 37°C.[15]
  - Remove the virus inoculum and wash the cells.
  - Add the overlay medium containing the different concentrations of the test compound to the respective wells.[14]
  - Incubate the plates at 37°C for 2-3 days until viral plaques are visible.



- Fix the cells with a solution like 10% formalin.
- Remove the overlay and stain the cells with crystal violet. Plaques will appear as clear zones against the stained cell monolayer.
- · Count the number of plaques in each well.
- The IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.[16]

## Visualizing the Mechanisms and Workflows

Diagram 1: Influenza A Virus Replication and Antiviral Targets





Influenza A Virus Replication Cycle and Antiviral Targets

Click to download full resolution via product page

Caption: Antiviral targets in the influenza A virus life cycle.



Diagram 2: Neuraminidase Inhibition Assay Workflow



Click to download full resolution via product page



Caption: Key steps in the fluorescence-based neuraminidase inhibition assay.

#### Conclusion

The emergence of antiviral resistance is a continuous threat to the effective management of influenza infections. **Onradivir monohydrate**, with its distinct mechanism of action targeting the viral PB2 polymerase subunit, demonstrates significant promise as a new therapeutic option. The available data indicates that Onradivir retains its potency against influenza A strains that have developed resistance to neuraminidase inhibitors like oseltamivir. This lack of cross-resistance is a critical advantage. Further comprehensive studies detailing the in vitro and in vivo efficacy of Onradivir against a broader panel of neuraminidase inhibitor-resistant strains will be invaluable. The development of Onradivir and other novel antivirals with different targets is essential for strengthening our preparedness against both seasonal and pandemic influenza.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. www1.health.gov.au [www1.health.gov.au]
- 2. Onradivir: First Approval PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral drugs oseltamivir, onradivir may lead to better flu outcomes | CIDRAP [cidrap.umn.edu]
- 4. Promising clinical results for novel antiviral onradivir for flu | CIDRAP [cidrap.umn.edu]
- 5. frontierspartnerships.org [frontierspartnerships.org]
- 6. Detection and management of antiviral resistance for influenza viruses PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. Neuraminidase Inhibitor-Resistant Influenza Viruses May Differ Substantially in Fitness and Transmissibility - PMC [pmc.ncbi.nlm.nih.gov]



- 10. emireviews.com [emireviews.com]
- 11. Rapid molecular detection of the H275Y oseltamivir resistance gene mutation in circulating influenza A (H1N1) viruses PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Influenza virus plaque assay [protocols.io]
- 15. protocols.io [protocols.io]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Onradivir Monohydrate: A Comparative Guide to Cross-Resistance in Influenza A]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15194648#cross-resistance-studies-with-onradivir-monohydrate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





